1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Fluorophenylsulfonyl)piperidine: This compound has a similar structure but lacks the carbohydrazide group, which may result in different chemical properties and applications.
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and enable its diverse applications in research and industry .
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide (CAS No. 312534-13-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₆FN₃O₃S
- Molecular Weight : 301.34 g/mol
- IUPAC Name : this compound
- InChI Key : IDHHTBSDFFQEFX-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its reactivity and binding affinity, which may lead to modulation of specific biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Protein Binding : Studies indicate that it can bind effectively to bovine serum albumin (BSA), influencing its pharmacokinetics and bioavailability.
Antibacterial Activity
Research has demonstrated that derivatives of piperidine compounds, including those with the sulfonyl group, exhibit notable antibacterial properties. For instance, studies have evaluated the effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
Staphylococcus aureus | 17 | |
Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and urease:
Case Studies
- Antihypertensive Effects : A study highlighted the oral administration of related piperidine derivatives, which resulted in lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
- Cancer Therapy Potential : Another investigation into piperidine derivatives indicated their potential role in cancer chemotherapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
- Diabetic Management : Research has also suggested that compounds similar to this compound may assist in controlling plasma glucose levels, pointing towards a potential application in diabetes management .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHHTBSDFFQEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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